molecular formula C19H23NO6 B11781774 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid

Cat. No.: B11781774
M. Wt: 361.4 g/mol
InChI Key: MHAJHPNXCSKERG-UHFFFAOYSA-N
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Description

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid is a complex organic compound with a molecular formula of C19H23NO6. This compound is notable for its use in various scientific research applications, particularly in the fields of chemistry and biology. It features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, and a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group.

Preparation Methods

The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and a suitable electrophile.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzofuran core.

    Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with aromatic residues in the active site of enzymes, while the piperidine moiety may form hydrogen bonds or electrostatic interactions with other residues. The Boc group provides steric protection, ensuring the compound remains stable under physiological conditions.

Comparison with Similar Compounds

Similar compounds to 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzofuran-2-carboxylic acid include:

    3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid: This compound has a benzoic acid core instead of a benzofuran core, making it less rigid and potentially less selective in its interactions.

    1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features a pyrazole ring, which may alter its binding properties and reactivity compared to the benzofuran derivative.

The uniqueness of this compound lies in its combination of a benzofuran core with a piperidine moiety, providing a balance of rigidity and flexibility that can be advantageous in various applications.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C19H23NO6/c1-19(2,3)26-18(23)20-10-8-12(9-11-20)24-15-13-6-4-5-7-14(13)25-16(15)17(21)22/h4-7,12H,8-11H2,1-3H3,(H,21,22)

InChI Key

MHAJHPNXCSKERG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(OC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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